Cas no 18684-20-3 (Alanine, 3-(aminosulfonyl)-)
Alanine, 3-(aminosulfonyl)- Chemical and Physical Properties
Names and Identifiers
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- Alanine, 3-(aminosulfonyl)-
- 2-amino-3-sulamoylpropanoic acid
- NSC-135063
- 18684-20-3
- SCHEMBL2482162
- NSC135063
- 2-amino-3-sulfamoylpropanoic acid
- DTXSID70871623
- 965-852-6
- EN300-152062
- 3-sulfamoylalanine
- L-2-amino-2-carboxyethane-sulfonamide
- CHEBI:194392
-
- Inchi: 1S/C3H8N2O4S/c4-2(3(6)7)1-10(5,8)9/h2H,1,4H2,(H,6,7)(H2,5,8,9)/t2-/m0/s1
- InChI Key: WDOCIKSRUBWQFT-REOHCLBHSA-N
- SMILES: C(O)(=O)[C@H](CS(N)(=O)=O)N
Computed Properties
- Exact Mass: 168.02047791Da
- Monoisotopic Mass: 168.02047791Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 10
- Rotatable Bond Count: 3
- Complexity: 215
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -4.7
- Topological Polar Surface Area: 132Ų
Alanine, 3-(aminosulfonyl)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-152062-1.0g |
2-amino-3-sulfamoylpropanoic acid |
18684-20-3 | 95% | 1.0g |
$903.0 | 2023-02-14 | |
| Enamine | EN300-152062-2.5g |
2-amino-3-sulfamoylpropanoic acid |
18684-20-3 | 95% | 2.5g |
$1871.0 | 2023-02-14 | |
| Enamine | EN300-152062-5.0g |
2-amino-3-sulfamoylpropanoic acid |
18684-20-3 | 95% | 5.0g |
$2369.0 | 2023-02-14 | |
| Enamine | EN300-152062-10.0g |
2-amino-3-sulfamoylpropanoic acid |
18684-20-3 | 95% | 10.0g |
$2980.0 | 2023-02-14 | |
| Enamine | EN300-152062-50mg |
2-amino-3-sulfamoylpropanoic acid |
18684-20-3 | 95.0% | 50mg |
$179.0 | 2023-09-26 | |
| Enamine | EN300-152062-100mg |
2-amino-3-sulfamoylpropanoic acid |
18684-20-3 | 95.0% | 100mg |
$268.0 | 2023-09-26 | |
| Enamine | EN300-152062-250mg |
2-amino-3-sulfamoylpropanoic acid |
18684-20-3 | 95.0% | 250mg |
$383.0 | 2023-09-26 | |
| Enamine | EN300-152062-500mg |
2-amino-3-sulfamoylpropanoic acid |
18684-20-3 | 95.0% | 500mg |
$601.0 | 2023-09-26 | |
| Enamine | EN300-152062-1000mg |
2-amino-3-sulfamoylpropanoic acid |
18684-20-3 | 95.0% | 1000mg |
$770.0 | 2023-09-26 | |
| Enamine | EN300-152062-2500mg |
2-amino-3-sulfamoylpropanoic acid |
18684-20-3 | 95.0% | 2500mg |
$1509.0 | 2023-09-26 |
Alanine, 3-(aminosulfonyl)- Related Literature
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1. Fe3O4/Au/Fe3O4 nanoflowers exhibiting tunable saturation magnetization and enhanced bioconjugationFeng Shi,Kunping Yan,Mingli Peng,Xiao Cheng,Yanling Luo,Xuemei Chen,V. A. L. Roy,Zuankai Wang Nanoscale, 2012,4, 747-751
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
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Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
Additional information on Alanine, 3-(aminosulfonyl)-
Alanine, 3-(aminosulfonyl)- (CAS No. 18684-20-3): A Comprehensive Overview
Alanine, 3-(aminosulfonyl)-, identified by its Chemical Abstracts Service (CAS) number CAS No. 18684-20-3, is a specialized organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound, characterized by its unique structural and functional properties, plays a pivotal role in various biochemical pathways and has potential applications in drug development and material science.
The molecular structure of Alanine, 3-(aminosulfonyl)- consists of an alanine backbone with an aminosulfonyl group attached at the third carbon position. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable intermediate in synthetic chemistry and a candidate for further exploration in medicinal chemistry.
In recent years, the study of sulfonamide derivatives has seen remarkable advancements, and Alanine, 3-(aminosulfonyl)- is no exception. Sulfonamides are known for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The introduction of an aminosulfonyl group into the alanine molecule enhances its pharmacological potential, making it a promising candidate for the development of novel therapeutic agents.
One of the most intriguing aspects of Alanine, 3-(aminosulfonyl)- is its role in enzyme inhibition. Research has demonstrated that sulfonamide-containing compounds can interact with specific enzymatic targets, modulating their activity. For instance, studies have shown that derivatives of this compound can inhibit enzymes involved in metabolic pathways relevant to diseases such as diabetes and cancer. This capability makes it an attractive scaffold for designing drugs that target these conditions.
The synthesis of Alanine, 3-(aminosulfonyl)- involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques, such as catalytic hydrogenation and nucleophilic substitution reactions, are commonly employed to construct the desired molecular framework. The development of efficient synthetic routes is crucial for scaling up production and making this compound more accessible for research and commercial applications.
The pharmacokinetic properties of Alanine, 3-(aminosulfonyl)- are also a subject of intense investigation. Understanding how this compound is absorbed, distributed, metabolized, and excreted (ADME) is essential for optimizing its therapeutic efficacy and minimizing potential side effects. Preclinical studies have begun to explore these aspects, providing valuable insights into the compound's behavior within biological systems.
In addition to its pharmaceutical applications, Alanine, 3-(aminosulfonyl)- has potential uses in material science. Its unique chemical properties make it suitable for developing new materials with enhanced functionality. For example, researchers are exploring its use in creating polymers with improved mechanical strength and thermal stability. These advancements could lead to innovative applications in industries ranging from construction to electronics.
The future prospects of Alanine, 3-(aminosulfonyl)- are vast and exciting. Ongoing research aims to uncover new therapeutic applications and optimize its synthetic pathways for industrial-scale production. Collaborative efforts between academia and industry are likely to drive significant progress in this field.
In conclusion, Alanine, 3-(aminosulfonyl)- (CAS No. 18684-20-3) is a versatile compound with promising applications in pharmaceuticals and material science. Its unique structure and functional properties make it a valuable asset in chemical research, offering new opportunities for drug development and innovation.
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